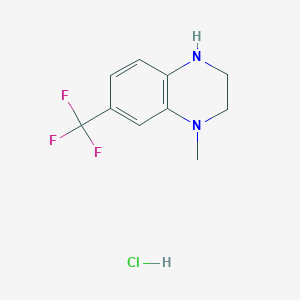

4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Synthesis Methods

Researchers have developed new methods for synthesizing quinoxaline derivatives, demonstrating the versatility of quinoxaline chemistry. For instance, Kurasawa et al. (1996) reported a method for synthesizing 4H-1,3,4-thiadiazino[5,6-b]quinoxalines through the reaction of 6-chloro-2-[1-methyl-2-(memylthiocarbamoyl)hydrazino]quinoxaline with acetic anhydride or trifluoroacetic anhydride, leading to various derivatives with potential pharmacological applications Kurasawa et al., 1996.

Antimicrobial and Antituberculosis Activities

Quinoxaline derivatives have shown promise in antimicrobial and antituberculosis studies. A study by Jaso et al. (2005) synthesized and evaluated 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. They found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of quinoxaline derivatives as antituberculosis agents Jaso et al., 2005.

Anti-inflammatory and Antimalarial Properties

Quinoxaline derivatives have also been explored for their anti-inflammatory and antimalarial properties. Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands with significant anti-inflammatory properties in vivo Smits et al., 2008. Additionally, Görlitzer et al. (2006) synthesized derivatives with high in vitro antimalarial activity, indicating the potential of quinoxaline compounds in treating malaria Görlitzer et al., 2006.

Optical and Morphological Studies

Quinoxaline derivatives have unique optical properties, as demonstrated by Rajalakshmi and Palanisami (2020), who synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives. Their study revealed insights into the compounds' absorption, emission, quantum yield, and aggregation-induced emission (AIE) properties, suggesting potential applications in material science Rajalakshmi & Palanisami, 2020.

Propriétés

IUPAC Name |

4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.ClH/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13;/h2-3,6,14H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWXHODXRIOBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Z)-(2-Cyclohexylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridine-2-carbonitrile](/img/structure/B2888211.png)

![4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2888212.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2888213.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide](/img/structure/B2888215.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)